molecular formula C13H10BrFO B7857960 4-Bromobenzyl-(3-fluorophenyl)ether

4-Bromobenzyl-(3-fluorophenyl)ether

Cat. No.: B7857960
M. Wt: 281.12 g/mol
InChI Key: KGDAXAUSHKYGSG-UHFFFAOYSA-N
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Description

4-Bromobenzyl-(3-fluorophenyl)ether is an organic compound with the molecular formula C13H10BrFO It consists of a bromobenzyl group attached to a fluorophenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl-(3-fluorophenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 3-fluorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Bromobenzyl chloride+3-FluorophenolK2CO3,DMFThis compound\text{4-Bromobenzyl chloride} + \text{3-Fluorophenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Bromobenzyl chloride+3-FluorophenolK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl-(3-fluorophenyl)ether can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles.

    Oxidation: The ether linkage can be oxidized under specific conditions to form corresponding carbonyl compounds.

    Reduction: The aromatic rings can be reduced to form cyclohexyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) can be used to replace the bromine atom.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium can oxidize the ether linkage.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce the aromatic rings.

Major Products

    Nucleophilic Substitution: 4-Azidobenzyl-(3-fluorophenyl)ether.

    Oxidation: 4-Bromobenzaldehyde-(3-fluorophenyl)ether.

    Reduction: 4-Bromocyclohexyl-(3-fluorophenyl)ether.

Scientific Research Applications

4-Bromobenzyl-(3-fluorophenyl)ether has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-substrate interactions due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl-(3-fluorophenyl)ether involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the fluorophenyl ether moiety can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromobenzyl-(4-fluorophenyl)ether
  • 4-Bromodiphenyl ether
  • 3-Fluorobenzyl-(4-bromophenyl)ether

Uniqueness

4-Bromobenzyl-(3-fluorophenyl)ether is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

1-bromo-4-[(3-fluorophenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDAXAUSHKYGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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